REACTION_CXSMILES
|
[C:1]([CH2:9][C:10]#[N:11])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.[C:13]1([CH3:21])[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[NH:19][NH2:20]>CO>[C:2]1([C:1]2[CH:9]=[C:10]([NH2:11])[N:19]([C:14]3[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=3[CH3:21])[N:20]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)CC#N
|
Name
|
o-tolylhydrazine hydrochloride
|
Quantity
|
574 mg
|
Type
|
reactant
|
Smiles
|
Cl.C1(=C(C=CC=C1)NN)C
|
Name
|
|
Quantity
|
1.7 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction vessel was sealed
|
Type
|
CUSTOM
|
Details
|
placed in a microwave oven
|
Type
|
WAIT
|
Details
|
After this period
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated onto silica gel
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography (0-50% ethyl acetate/hexanes gradient)
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1C=C(N(N1)C1=C(C=CC=C1)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 392 mg | |
YIELD: CALCULATEDPERCENTYIELD | 45.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |